6-Butylpyrimidine-4-carbonitrile
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Overview
Description
6-Butylpyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butylpyrimidine-4-carbonitrile typically involves the reaction of butylamine with a suitable pyrimidine precursor under controlled conditions. One common method is the cyclization of butylamine with malononitrile and formamide in the presence of a catalyst such as ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final cyclization. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Butylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Butylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.
Medicine: Explored for its potential use in the development of new drugs, particularly as inhibitors of specific enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-Butylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing essential biochemical reactions. This inhibition can lead to the disruption of bacterial cell processes and ultimately cell death .
Comparison with Similar Compounds
- 6-Methylpyrimidine-4-carbonitrile
- 6-Ethylpyrimidine-4-carbonitrile
- 6-Propylpyrimidine-4-carbonitrile
Comparison: 6-Butylpyrimidine-4-carbonitrile is unique due to its butyl side chain, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different solubility, stability, and interaction with biological targets. These differences can be crucial in determining its suitability for specific applications .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-butylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-2-3-4-8-5-9(6-10)12-7-11-8/h5,7H,2-4H2,1H3 |
InChI Key |
YEOMBOHXGHMYKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC=N1)C#N |
Origin of Product |
United States |
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